molecular formula C12H8F3NO2 B11860819 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde CAS No. 89446-65-1

7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde

Cat. No.: B11860819
CAS No.: 89446-65-1
M. Wt: 255.19 g/mol
InChI Key: UBNLITMVNSIRRT-UHFFFAOYSA-N
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Description

7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde typically involves the cyclization and functionalization of quinoline precursors. One common method includes the reaction of 7-methoxyquinoline with trifluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to apoptosis or inhibition of cell proliferation .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity compared to non-fluorinated analogs .

Properties

CAS No.

89446-65-1

Molecular Formula

C12H8F3NO2

Molecular Weight

255.19 g/mol

IUPAC Name

7-methoxy-2-(trifluoromethyl)quinoline-4-carbaldehyde

InChI

InChI=1S/C12H8F3NO2/c1-18-8-2-3-9-7(6-17)4-11(12(13,14)15)16-10(9)5-8/h2-6H,1H3

InChI Key

UBNLITMVNSIRRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C=O

Origin of Product

United States

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